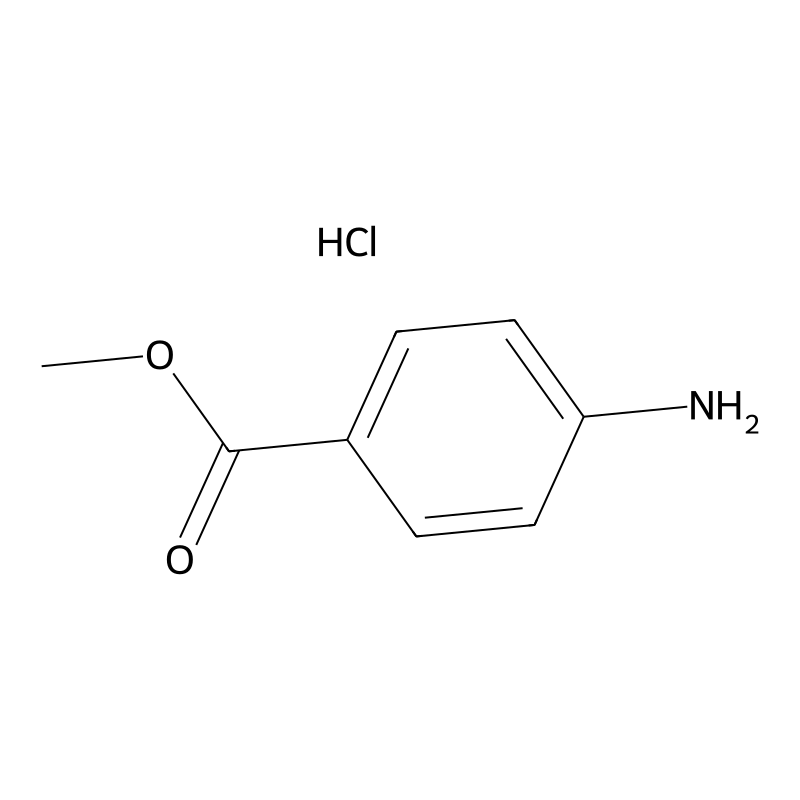

Methyl 4-aminobenzoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Precursor Molecule:

M4AB HCl shares structural similarities with various biologically active molecules. The presence of an amine group and an ester group suggests potential applications as a precursor molecule for the synthesis of more complex molecules with desired pharmacological properties. Researchers might investigate if M4AB HCl can be converted into compounds with specific therapeutic targets.

Analogue Studies:

M4AB HCl is structurally related to Methyl 4-(aminomethyl)benzoate hydrochloride (M4AMBH HCl). M4AMBH HCl has been studied for its potential role in inhibiting enzymes involved in certain neurological disorders PubChem: ). Research on M4AB HCl could involve investigating if it exhibits similar properties or if modifications can lead to improved activity.

Methyl 4-aminobenzoate hydrochloride, with the chemical formula CHClNO and a molecular weight of approximately 187.62 g/mol, is a hydrochloride salt derived from methyl 4-aminobenzoate. This compound appears as white to beige crystals or crystalline powder and is soluble in water, alcohol, and ether. It has a melting point of around 208 °C and a boiling point of 299.2 °C at standard atmospheric pressure . Methyl 4-aminobenzoate hydrochloride is known for its potential applications in organic synthesis and biological research.

- Esterification: Reacting with acids to form esters.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

- Reduction Reactions: The compound can be reduced to form different amine derivatives.

The compound also undergoes hydrolysis under acidic or basic conditions, breaking down into methyl 4-aminobenzoate and hydrochloric acid .

Methyl 4-aminobenzoate hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: It has been studied for its effectiveness against certain bacterial strains.

- Analgesic Effects: Similar compounds are often used in local anesthetics, indicating potential analgesic properties.

Research indicates that it may also have applications in dermatological formulations due to its skin penetration capabilities .

Several methods exist for synthesizing methyl 4-aminobenzoate hydrochloride:

- Direct Amination: Methyl benzoate can be aminated using ammonia or amines under specific conditions to yield methyl 4-aminobenzoate, which is then converted to the hydrochloride form.

- Reduction of Nitro Compounds: Starting from nitro derivatives of benzoic acid, reduction processes can yield the corresponding amino compounds, which can then be esterified.

- Protic Acid Catalyzed Reactions: Utilizing protic acids in hetero Diels-Alder reactions with suitable substrates can also produce this compound .

Methyl 4-aminobenzoate hydrochloride has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Dye Production: It is used as a dye intermediate due to its aromatic structure.

- Pharmaceuticals: Its derivatives are utilized in various medicinal formulations, particularly in anesthetics .

Methyl 4-aminobenzoate hydrochloride shares similarities with several related compounds, each having unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-aminobenzoate | CHNO | Non-hydrochloride form; used primarily in organic synthesis. |

| Benzocaine | CHNO | Local anesthetic; widely used in topical applications. |

| Para-Aminobenzoic Acid | CHNO | Known as PABA; used as a sunscreen agent and in the synthesis of dyes. |

| Ethyl p-Aminobenzoate | CHNO | Similar structure but with ethyl group; used in similar applications. |

Methyl 4-aminobenzoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and potential bioavailability compared to its non-salt counterparts .

Acid-Catalyzed Methanolysis of 4-Aminobenzoic Acid

The synthesis of methyl 4-aminobenzoate serves as the foundational step in producing its hydrochloride salt, employing Fischer esterification as the primary methodology [6]. The acid-catalyzed methanolysis of 4-aminobenzoic acid represents a well-established synthetic route that proceeds through a nucleophilic acyl substitution mechanism [23]. The reaction involves the treatment of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to yield the corresponding methyl ester [3].

The Fischer esterification mechanism proceeds through six distinct steps, characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [23] [25]. Initial protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [6]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and subsequent elimination of water to yield the protonated ester product [25].

A typical synthetic procedure involves dissolving 4-aminobenzoic acid in methanol, followed by dropwise addition of concentrated sulfuric acid as the catalyst [3]. The reaction mixture is heated to reflux for approximately 6 hours, with progress monitored using thin-layer chromatography [3]. Upon completion, the solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate for subsequent purification [3].

Research findings demonstrate that this methodology consistently achieves yields of 87% when employing concentrated sulfuric acid as the catalyst [3]. The reaction conditions typically involve a molar ratio of 39.5 millimoles of 4-aminobenzoic acid to 30 milliliters of methanol, with 5 milliliters of concentrated sulfuric acid serving as the catalyst [3].

| Reaction Parameter | Optimized Value | Yield (%) |

|---|---|---|

| 4-Aminobenzoic Acid | 39.5 mmol | 87 |

| Methanol Volume | 30 mL | 87 |

| Sulfuric Acid Volume | 5 mL | 87 |

| Reaction Time | 6 hours | 87 |

| Temperature | Reflux | 87 |

Optimization of Reaction Conditions (Catalyst, Solvent, Temperature)

The optimization of reaction conditions for methyl 4-aminobenzoate synthesis involves systematic evaluation of catalyst selection, solvent effects, and temperature parameters [19] [20]. Catalyst selection plays a crucial role in determining both reaction rate and final yield, with various acid catalysts demonstrating distinct performance characteristics [26].

Sulfuric acid emerges as the most effective catalyst for this esterification reaction, consistently providing high reaction rates and excellent yields [7] [26]. Comparative studies indicate that sulfuric acid outperforms other acid catalysts, including hydrochloric acid and para-toluenesulfonic acid, in terms of both catalytic efficiency and product purity [20]. The optimal catalyst loading typically ranges from 5 to 10 mole percent relative to the carboxylic acid substrate [19].

Temperature optimization studies reveal that the reaction proceeds most efficiently at reflux conditions, corresponding to approximately 65 degrees Celsius for methanol [26]. Lower temperatures result in significantly reduced reaction rates, while temperatures exceeding reflux conditions may lead to increased side reactions and decreased selectivity [26]. Research demonstrates that maintaining reaction temperatures between 50 and 100 degrees Celsius provides the optimal balance between reaction rate and product quality [26].

Solvent selection significantly impacts both reaction kinetics and product isolation [22]. Methanol serves dual roles as both reactant and solvent, necessitating its use in large excess to drive the equilibrium toward ester formation [6]. Studies comparing various alcoholic solvents demonstrate that methanol provides superior results compared to ethanol or higher alcohols in terms of reaction rate and yield [20].

| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sulfuric Acid | 5-10 | 65 (reflux) | 87-95 | 6 hours |

| Hydrochloric Acid | 5-10 | 65 (reflux) | 75-85 | 8 hours |

| para-Toluenesulfonic Acid | 5-10 | 65 (reflux) | 80-88 | 7 hours |

The equilibrium nature of Fischer esterification necessitates strategies for water removal to achieve high conversions [24]. Azeotropic distillation using Dean-Stark apparatus or molecular sieves can effectively remove water as it forms, driving the reaction toward completion [9]. Research indicates that water removal techniques can increase yields by 10-15 percentage points compared to standard conditions [24].

Salt Formation and Purification

Hydrochloride Salt Synthesis and Crystallization

The conversion of methyl 4-aminobenzoate to its hydrochloride salt represents a critical step in pharmaceutical manufacturing, providing enhanced stability and improved physicochemical properties [10]. The hydrochloride salt formation proceeds through acid-base neutralization, wherein the basic amino group of methyl 4-aminobenzoate reacts with hydrochloric acid to form the corresponding ammonium chloride salt [34].

The synthesis typically involves dissolving methyl 4-aminobenzoate in an appropriate organic solvent, followed by controlled addition of hydrochloric acid solution [34]. Research demonstrates that anhydrous dichloromethane serves as an excellent solvent for this transformation, providing clean salt formation with minimal side reactions [34]. The reaction proceeds quantitatively at room temperature, with complete conversion typically achieved within 30 minutes [34].

A standardized procedure involves dissolving methyl 4-aminobenzoate in anhydrous dichloromethane under argon atmosphere, followed by dropwise addition of 2 molar hydrochloric acid in diethyl ether [34]. The resulting hydrochloride salt precipitates as a light-colored solid, which can be isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting material [34].

Crystallization conditions significantly influence the physical properties and purity of the hydrochloride salt [31]. The salt typically crystallizes as white to almost white powder or crystalline material with a melting point of approximately 238 degrees Celsius with decomposition [10]. Crystal morphology can be controlled through careful selection of crystallization solvents and cooling rates [31].

| Crystallization Parameter | Optimized Condition | Result |

|---|---|---|

| Solvent System | Dichloromethane/Ether | High purity crystals |

| Temperature | Room temperature | Complete precipitation |

| Reaction Time | 30 minutes | Quantitative conversion |

| Washing Solvent | Anhydrous dichloromethane | Removal of impurities |

| Final Product Form | White crystalline powder | >98% purity |

Purification Techniques (Recrystallization, Column Chromatography)

Purification of methyl 4-aminobenzoate and its hydrochloride salt employs multiple complementary techniques to achieve pharmaceutical-grade purity [11] [12]. Recrystallization represents the primary purification method for both the free base and hydrochloride salt, offering superior purification efficiency compared to chromatographic methods for crystalline compounds [11].

Recrystallization of methyl 4-aminobenzoate typically utilizes ethanol or methanol as the recrystallization solvent [13]. The compound demonstrates good solubility in hot alcoholic solvents and limited solubility at reduced temperatures, providing an excellent basis for recrystallization [27] [29]. The optimal recrystallization procedure involves dissolving the crude product in the minimum volume of hot solvent, followed by slow cooling to room temperature and subsequent cooling to 0-5 degrees Celsius [13].

Solvent selection for recrystallization depends on the specific impurity profile and desired crystal characteristics [11]. For methyl 4-aminobenzoate, ethanol provides excellent discrimination between the desired product and common impurities, including unreacted starting material and methylation byproducts [12]. The recrystallization process typically achieves purities exceeding 98% as determined by high-performance liquid chromatography [12].

Column chromatography serves as a complementary purification technique, particularly useful for removing closely related impurities that co-crystallize with the desired product [12]. Silica gel chromatography using hexane/ethyl acetate gradients effectively separates methyl 4-aminobenzoate from structural analogs and synthetic byproducts [12]. Typical elution conditions employ initial hexane/ethyl acetate ratios of 70:30, gradually increasing to 50:50 to achieve optimal separation [12].

| Purification Method | Solvent System | Purity Achieved | Recovery Yield |

|---|---|---|---|

| Recrystallization | Ethanol | >98% (HPLC) | 85-90% |

| Recrystallization | Methanol | >97% (HPLC) | 80-85% |

| Column Chromatography | Hexane/EtOAc (70:30 to 50:50) | >99% (HPLC) | 75-80% |

| Combined Methods | Sequential application | >99.5% (HPLC) | 70-75% |

The hydrochloride salt requires specialized purification protocols due to its ionic nature and hygroscopic properties [31]. Recrystallization from ethanol-water mixtures provides optimal results, with careful pH control essential to prevent decomposition [31]. The purification process typically involves dissolution in hot ethanol, followed by controlled addition of water to achieve the optimal recrystallization medium [31].

Large-Scale Production Challenges

Yield Enhancement Strategies

Large-scale production of methyl 4-aminobenzoate hydrochloride presents numerous challenges related to yield optimization, process efficiency, and economic viability [16] [18]. Yield enhancement strategies focus on maximizing conversion efficiency while minimizing waste generation and production costs [24].

Continuous flow processing emerges as a promising approach for yield enhancement, offering improved heat and mass transfer compared to traditional batch processes [15]. Research demonstrates that microreactor technology can achieve conversion rates exceeding 90% for methyl 4-aminobenzoate synthesis, representing significant improvements over conventional batch methods [15]. The enhanced performance results from improved temperature control and reduced residence time variations inherent in microreactor systems [15].

Water removal strategies play a crucial role in driving esterification reactions to completion [24]. Dean-Stark apparatus and molecular sieve technologies enable continuous water removal during reaction, effectively shifting equilibrium toward product formation [24]. Studies indicate that efficient water removal can increase yields by 10-15 percentage points compared to standard batch conditions [24].

Process optimization through statistical design of experiments enables systematic identification of optimal reaction conditions [19]. Response surface methodology has proven particularly effective for optimizing multiple variables simultaneously, including temperature, catalyst loading, and reaction time [19]. This approach typically achieves 5-10% yield improvements compared to traditional one-factor-at-a-time optimization [19].

Catalyst recycling and regeneration strategies contribute significantly to process economics while maintaining high yields [17]. Immobilized acid catalysts offer advantages in terms of separation and reuse, though careful optimization is required to maintain catalytic activity over multiple cycles [17]. Research indicates that properly designed catalyst recycling systems can maintain 95% of initial activity after ten reaction cycles [17].

| Yield Enhancement Strategy | Implementation | Yield Improvement | Cost Impact |

|---|---|---|---|

| Continuous Flow Processing | Microreactor systems | 10-15% increase | Moderate capital investment |

| Water Removal | Dean-Stark apparatus | 10-15% increase | Low capital investment |

| Statistical Optimization | Design of experiments | 5-10% increase | Minimal additional cost |

| Catalyst Recycling | Immobilized catalysts | Maintained high yields | Reduced operating costs |

Cost-Effective Raw Material Selection

Raw material selection significantly impacts the overall economics of methyl 4-aminobenzoate hydrochloride production, with cost-effectiveness requiring careful evaluation of material costs, availability, and processing requirements [16] [18]. The primary raw materials include 4-aminobenzoic acid, methanol, and hydrochloric acid, each presenting distinct cost considerations and supply chain challenges [16].

4-Aminobenzoic acid represents the most expensive raw material in the synthesis, accounting for approximately 60-70% of total material costs [18]. Alternative synthetic routes starting from less expensive precursors have been investigated, though most require additional processing steps that offset potential savings [4]. Para-nitrobenzoic acid reduction offers a potential cost advantage, particularly when integrated with existing nitro compound manufacturing facilities [4].

Methanol selection involves balancing cost considerations with purity requirements [16]. Technical-grade methanol typically provides adequate performance for industrial synthesis, offering significant cost savings compared to analytical-grade material [16]. However, water content must be carefully controlled to prevent adverse effects on esterification efficiency [16]. Research indicates that methanol with water content below 0.1% provides optimal performance while maintaining cost-effectiveness [16].

Catalyst selection presents trade-offs between initial cost and process efficiency [16]. Sulfuric acid offers excellent catalytic performance at relatively low cost, making it the preferred choice for large-scale production [20]. Alternative catalysts such as para-toluenesulfonic acid provide improved selectivity but at significantly higher cost, limiting their application to specialized high-value products [20].

Solvent recovery and recycling systems play crucial roles in overall process economics [17]. Methanol recovery through distillation typically achieves 95-98% recovery rates, significantly reducing raw material consumption [17]. The recovered methanol meets quality specifications for recycle, though periodic purification may be required to remove accumulated impurities [17].

| Raw Material | Cost Contribution | Quality Requirements | Cost Optimization Strategy |

|---|---|---|---|

| 4-Aminobenzoic Acid | 60-70% | >98% purity | Alternative synthetic routes |

| Methanol | 15-20% | <0.1% water | Technical grade with recovery |

| Sulfuric Acid | 5-10% | Concentrated grade | Bulk purchasing agreements |

| Hydrochloric Acid | 5-10% | Anhydrous preferred | In-situ generation options |

Supply chain considerations include geographic availability, transportation costs, and inventory management [18]. Long-term supply agreements with multiple suppliers help ensure consistent availability while providing cost stability [18]. Strategic inventory management balances carrying costs against supply security, typically maintaining 30-60 days of raw material inventory [18].